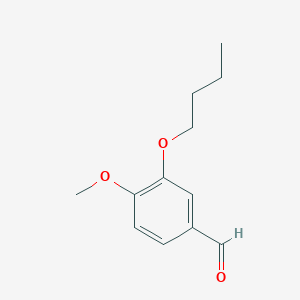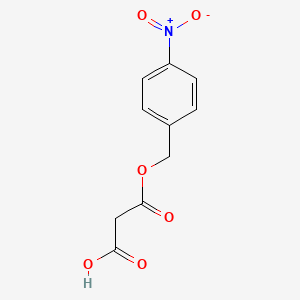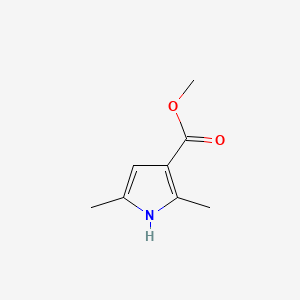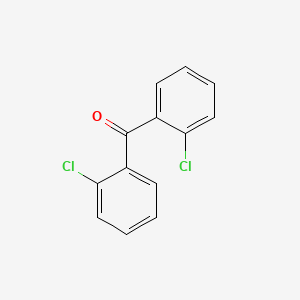
肌醇 (肌醇)
描述
Amino-inositol (myo-) is a type of inositol, a naturally occurring carbohydrate found in many foods. It is an important component of cell membranes and is involved in the regulation of many cellular processes. Myo-inositol is also known as a vitamin-like substance and has been studied for its potential therapeutic benefits, particularly in the areas of mental health, diabetes, and metabolic syndrome.
科学研究应用
缓解植物盐胁迫
肌醇已被发现通过增强抗氧化剂和膜稳定性来缓解植物中的盐胁迫 . 它上调了植物如藜麦 (Chenopodium quinoa L.) 中的胁迫响应基因,从而增强了它们抵御盐碱胁迫的能力 . 这种应用在农业中尤为重要,因为盐胁迫会显着降低作物产量。
哺乳动物细胞中的促生长因子
肌醇已被确立为哺乳动物细胞中重要的促生长因子 . 它在生理和生物化学中起着至关重要的作用,有助于哺乳动物的整体健康和生长 .
脂溶性因子
肌醇作为脂溶性因子的作用已被证实 . 它有助于脂肪的代谢以及体内脂肪和胆固醇的减少,这对维持良好的健康至关重要 .
酶的辅助因子和信使分子
肌醇在信号转导中充当酶的辅助因子和信使分子 . 这意味着它在细胞内信号传递中起着关键作用,这对许多生物过程至关重要 .
人类疾病的治疗
肌醇及其衍生物在药物研究中发现了多种用途 . 这些化合物用于治疗从糖尿病到癌症的各种疾病 . 这突出了肌醇的治疗潜力。
多囊卵巢综合征 (PCOS) 的治疗
肌醇补充剂已被记录为治疗 PCOS 症状的安全有效方法 . 它改善了激素谱、雄激素过多、月经周期、卵子质量和心理障碍 .
这些只是肌醇在科学研究中的众多应用中的几个例子。 在这个方向上的持续研究有望为治疗带来新的未来 .
作用机制
Target of Action
Myo-inositol, a form of aminoinositol, plays a crucial role in various biological processes. It has been established as an important growth-promoting factor of mammalian cells and animals . It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction .
Mode of Action
Myo-inositol interacts with its targets and brings about significant changes. It is involved in cellular signaling, bearing structural similarities to glucose . In different diseases, myo-inositol implements various strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol to D-chiro-inositol (DCI), modulation of signal transduction, and regulation of reactive oxygen species (ROS) production .
Biochemical Pathways
Myo-inositol is a key player in several biochemical pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . Its phosphorylated derivatives act as second messengers in signal transduction pathways . They also mediate the phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .
Pharmacokinetics
The pharmacokinetics of myo-inositol involves its endogenous synthesis and catabolism, transmembrane transport, intestinal adsorption, and renal excretion . After oral administration, the highest myo-inositol concentration is observed in the first hour in the serum . The concentration then begins to decrease, but even after 24 hours, its level remains higher than before the administration .
Result of Action
The administration of myo-inositol has been found to be therapeutic for a variety of ailments, from diabetes to cancer . It has been observed to decrease the multiplicity and size of surface tumors . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, those suffering from mental disorders, and suicide and stroke victims .
Action Environment
The action, efficacy, and stability of myo-inositol can be influenced by various environmental factors. Genetic mutations in genes coding for proteins of myo-inositol synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of myo-inositol can lead to a reduction of inositol levels .
安全和危害
未来方向
The development of in vitro enzymatic biosystems featuring low cost, high volumetric productivity, flexible compatibility, and great robustness could be one of the promising strategies for future myo-inositol industrial biomanufacturing . The role of inositol derivatives in ameliorating the symptoms of different diseases is also being explored .
生化分析
Biochemical Properties
Myo-inositol is involved in several biochemical reactions. It acts as a growth-promoting factor for mammalian cells and animals . It functions as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . It is also a precursor of phosphoinositides, which are part of the phosphatidylinositol (PI) signal transduction pathway . One of the key enzymes in myo-inositol biosynthesis is L-myo-inositol-1-phosphate synthase (MIPS), which converts glucose-6-phosphate to myo-inositol-1-phosphate .
Cellular Effects
Myo-inositol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, myo-inositol deficiency leads to intestinal lipodystrophy in animals and “inositol-less death” in some fungi . Altered myo-inositol levels have been observed in the brains of patients with Alzheimer’s disease, mental disorders, and suicide and stroke victims .
Molecular Mechanism
Myo-inositol exerts its effects at the molecular level through various mechanisms. It is involved in the modulation of signal transduction and the regulation of reactive oxygen species (ROS) production . Its phosphorylated derivatives act as second messengers in signal transduction pathways, mediate phosphorylation of proteins, participate in chromatin remodeling and gene expression, and facilitate mRNA export from the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of myo-inositol can change over time. For instance, the plasma profile of the myo-inositol concentration shows a rapid decline over time, possibly due to the metabolism of this compound . Even after 24 hours, its level remains higher than before administration .
Dosage Effects in Animal Models
The effects of myo-inositol vary with different dosages in animal models. In a study where Wistar-type rats received 2 g/kg of inositol as a solution in distilled water by oral gavage, the highest myo-inositol concentration was observed in the first hour after oral administration in the serum of all tested rats . There was no significant evidence of harm from the dosage during the study .
Metabolic Pathways
Myo-inositol is involved in several metabolic pathways. It constitutes a component of membrane phospholipids and mediates osmoregulation . It is also involved in the synthesis of L-ascorbic acid (L-AsA) and partial cell wall polysaccharides by regulating the content of myo-inositol .
Transport and Distribution
Myo-inositol is transported and distributed within cells and tissues through active transport from the periphery . There are two sodium/myo-inositol transporters (SMIT1, SMIT2) that may be responsible for regulating brain inositol levels .
Subcellular Localization
The subcellular localization of myo-inositol is primarily on the endoplasmic reticulum . This finding supports previous suggestions of an alternative non-vacuolar InsP3-sensitive calcium store in plant cells .
属性
IUPAC Name |
6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXPBLLUBGYJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326612 | |
| Record name | NSC632482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-84-0 | |
| Record name | NSC275619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC632482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















